DIBENZYLPHOSPHOROCHLORIDITE
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Overview
Description
DIBENZYLPHOSPHOROCHLORIDITE is an organophosphorus compound with the chemical formula (C_{14}H_{14}ClO_2P). It is a colorless to yellow liquid that is sensitive to moisture and is typically stored under an inert atmosphere. This compound is used as an intermediate in the synthesis of various organic and organophosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
DIBENZYLPHOSPHOROCHLORIDITE can be synthesized through the reaction of phosphorus trichloride with benzyl alcohol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and side reactions. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{C}_7\text{H}_7\text{OH} \rightarrow \text{(C}_7\text{H}_7\text{O)}_2\text{PCl} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of dibenzylchlorophosphite often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
DIBENZYLPHOSPHOROCHLORIDITE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form phosphoramidates and phosphates, respectively.
Oxidation Reactions: It can be oxidized to form dibenzylphosphoric acid.
Hydrolysis: In the presence of water, it hydrolyzes to form dibenzylphosphoric acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, oxygen
Hydrolysis Conditions: Aqueous solutions, acidic or basic conditions
Major Products
Phosphoramidates: Formed from reaction with amines
Phosphates: Formed from reaction with alcohols
Dibenzylphosphoric Acid: Formed from oxidation or hydrolysis
Scientific Research Applications
DIBENZYLPHOSPHOROCHLORIDITE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dibenzylchlorophosphite involves its reactivity with nucleophiles, leading to the formation of phosphoramidates and phosphates. The compound’s electrophilic phosphorus center is the primary site of reactivity, allowing it to form stable P-N and P-O bonds with nucleophiles. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
Dibenzylphosphite: Similar in structure but lacks the chlorine atom.
Dibenzylphosphoric Acid: The oxidized form of dibenzylchlorophosphite.
Triphenylphosphite: Another organophosphorus compound with similar reactivity but different substituents.
Uniqueness
DIBENZYLPHOSPHOROCHLORIDITE is unique due to its combination of benzyl groups and a reactive chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various reactions, including substitution and oxidation, distinguishes it from other organophosphorus compounds.
Properties
CAS No. |
41662-50-4 |
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Molecular Formula |
C14H14ClO2P |
Molecular Weight |
280.68 g/mol |
IUPAC Name |
chloro-bis(phenylmethoxy)phosphane |
InChI |
InChI=1S/C14H14ClO2P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
ZVJYSSDFOMJWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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